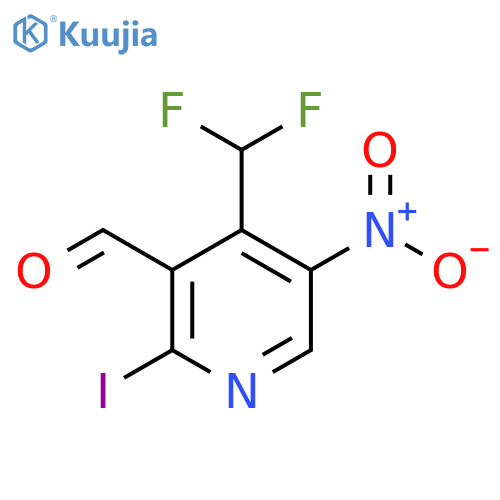Cas no 1805261-56-6 (4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde)

1805261-56-6 structure
商品名:4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde
CAS番号:1805261-56-6
MF:C7H3F2IN2O3
メガワット:328.011600732803
CID:4894394
4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde
-
- インチ: 1S/C7H3F2IN2O3/c8-6(9)5-3(2-13)7(10)11-1-4(5)12(14)15/h1-2,6H
- InChIKey: RDNGLXYEEZCYPG-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=O)C(C(F)F)=C(C=N1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 261
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 75.8
4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029021576-250mg |
4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde |
1805261-56-6 | 95% | 250mg |
$999.60 | 2022-04-01 | |
| Alichem | A029021576-500mg |
4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde |
1805261-56-6 | 95% | 500mg |
$1,786.10 | 2022-04-01 | |
| Alichem | A029021576-1g |
4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde |
1805261-56-6 | 95% | 1g |
$2,895.00 | 2022-04-01 |
4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde 関連文献
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
1805261-56-6 (4-(Difluoromethyl)-2-iodo-5-nitropyridine-3-carboxaldehyde) 関連製品
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
